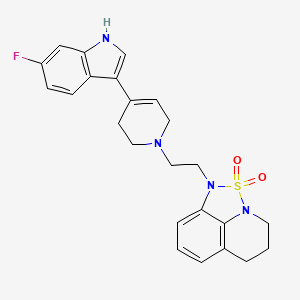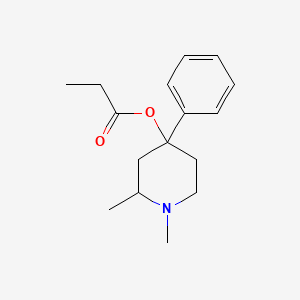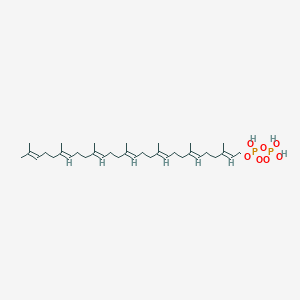
All-trans-heptaprenyl diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
all-trans-Heptaprenyl diphosphate belongs to the class of organic compounds known as bactoprenol diphosphates. These are polyprenyl compounds consisting of a diphosphate group substituted by a bactoprenyl moiety. all-trans-Heptaprenyl diphosphate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, all-trans-heptaprenyl diphosphate is primarily located in the membrane (predicted from logP) and cytoplasm. all-trans-Heptaprenyl diphosphate exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, all-trans-heptaprenyl diphosphate can be found in a number of food items such as oval-leaf huckleberry, date, wild rice, and common buckwheat. This makes all-trans-heptaprenyl diphosphate a potential biomarker for the consumption of these food products.
Heptaprenyl diphosphate is a polyprenol diphosphate compound having seven prenyl units with undefined stereochemistry about the double bonds. It has a role as a Saccharomyces cerevisiae metabolite.
Scientific Research Applications
Accumulation and Sensitivity in Bacterial Strains
Kingston et al. (2014) explored the effects of C35-PP accumulation in Bacillus subtilis. They found that inactivation of ytpB, which encodes a C35-PP utilizing enzyme, led to increased sensitivity to bacitracin. This sensitivity was attributed to the accumulation of C35-PP rather than the absence of sesquarterpenoids, suggesting a role of C35-PP in bacterial resistance mechanisms (Kingston et al., 2014).
Structural and Functional Analysis in Staphylococcus aureus
Desai et al. (2016) reported the structure of heptaprenyl diphosphate synthase from Staphylococcus aureus (SaHepPPS). Their research provides insights into the enzyme's mechanism of action and inhibition. They highlighted SaHepPPS's role in menaquinone formation, a vital electron transporter in bacteria, suggesting its importance in bacterial physiology and potential as a target for antibiotic development (Desai et al., 2016).
Direct Observation of Substrate-Enzyme Complexation
Suzuki et al. (2006) conducted a study using atomic force microscopy to observe the complexation of heptaprenyl diphosphate synthase with its substrate. This research provided novel insights into the molecular mechanism of the enzyme's reaction, highlighting the specific interactions involved in its catalytic activity (Suzuki et al., 2006).
Molecular Mechanism and Product Chain Length Regulation
Sasaki et al. (2010) studied hexaprenyl diphosphate synthase, a closely related enzyme, to understand the molecular mechanism of product chain length regulation. Their findings on the structural features of the enzyme provide insights that could be extrapolated to understand the function of heptaprenyl diphosphate synthase (Sasaki et al., 2010).
properties
CAS RN |
76078-18-7 |
|---|---|
Product Name |
All-trans-heptaprenyl diphosphate |
Molecular Formula |
C35H60O7P2 |
Molecular Weight |
654.8 g/mol |
IUPAC Name |
[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C35H60O7P2/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-41-44(39,40)42-43(36,37)38/h15,17,19,21,23,25,27H,9-14,16,18,20,22,24,26,28H2,1-8H3,(H,39,40)(H2,36,37,38)/b30-17+,31-19+,32-21+,33-23+,34-25+,35-27+ |
InChI Key |
LSJLEXWXRKTZAJ-YUIIPXGZSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyethyl)-4-[4-(2-methoxyethylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B1231426.png)
![1,7,7-trimethyl-9-oxo-N-(2-oxolanylmethyl)-8H-furo[3,2-f][1]benzopyran-2-carboxamide](/img/structure/B1231429.png)
![6-Amino-4-(2-ethoxy-4-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1231430.png)
![5-[5-Hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1231431.png)
![N-[2-(4-morpholinyl)ethyl]-2-(4-propan-2-yloxyphenyl)-4-quinolinecarboxamide](/img/structure/B1231433.png)
![4-chloro-N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B1231435.png)
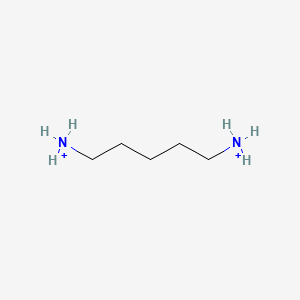
![N-[3-(4-methyl-1-piperazinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1231439.png)
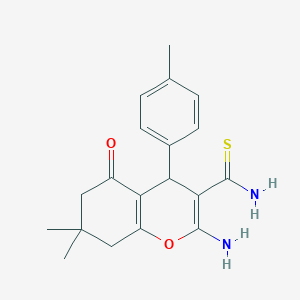

![9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione](/img/structure/B1231447.png)
![N-[3-[[2-(2-fluorophenyl)-4-quinazolinyl]amino]phenyl]acetamide](/img/structure/B1231451.png)
